BenchChemオンラインストアへようこそ!

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide

NAPE-PLD activation allosteric modulation structure-activity relationship

This distinct 4-fluoro-benzothiazole methanesulfonylpiperidine-4-carboxamide is a vital SAR probe for researchers moving beyond arylsulfonyl chemotypes. Its smaller, electron-withdrawing methanesulfonyl group dramatically reduces lipophilicity (cLogP ~1.8-2.2 vs. >3.5 for VU534/VU533), enabling decoupling of solubility and potency. Procure this non-interchangeable scaffold to specifically map Factor XIa binding or serve as a matched molecular pair with regioisomer CAS 1058189-25-5 to validate optimal target engagement geometry.

Molecular Formula C14H16FN3O3S2
Molecular Weight 357.4 g/mol
CAS No. 1021265-93-9
Cat. No. B6538376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide
CAS1021265-93-9
Molecular FormulaC14H16FN3O3S2
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(C=CC=C3S2)F
InChIInChI=1S/C14H16FN3O3S2/c1-23(20,21)18-7-5-9(6-8-18)13(19)17-14-16-12-10(15)3-2-4-11(12)22-14/h2-4,9H,5-8H2,1H3,(H,16,17,19)
InChIKeyDXRXPMZMTJQBAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide (CAS 1021265-93-9): Core Structural Identity for Research Procurement


N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide (CAS 1021265-93-9, molecular formula C14H16FN3O3S2, molecular weight 357.4 g/mol) is a synthetic benzothiazole-piperidine carboxamide derivative distinguished by a 4-fluoro substituent on the benzothiazole ring and a methanesulfonyl group on the piperidine nitrogen . It belongs to a broader chemotype of benzothiazole sulfonyl-piperidine carboxamides that have demonstrated variable activity as N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD) modulators and muscarinic acetylcholine receptor M5 inhibitors in published studies [1][2]. This specific CAS entity remains an early-stage research compound with limited published biological characterization, making its procurement decision critically dependent on structural differentiation from more extensively profiled analogs.

Why In-Class Benzothiazole Piperidine Carboxamides Cannot Substitute for CAS 1021265-93-9 Without Structural Verification


The benzothiazole sulfonyl-piperidine carboxamide scaffold exhibits high sensitivity to substitution pattern changes, where modifications to the benzothiazole ring, sulfonyl group, or carboxamide linkage position can profoundly alter target engagement, potency, and selectivity [1]. For instance, the well-characterized NAPE-PLD activators VU534 (N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide) and VU533 (N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide) differ solely in the methyl substitution pattern on the benzothiazole ring, yet exhibit distinct EC50 and Emax values in recombinant NAPE-PLD assays . The target compound CAS 1021265-93-9 carries a unique combination of a single 4-fluoro benzothiazole substituent and a methanesulfonyl (rather than arylsulfonyl) piperidine group, making it structurally non-interchangeable with dimethyl-benzothiazole arylsulfonyl analogs or positional carboxamide isomers such as CAS 1058189-25-5 (3-carboxamide regioisomer). Generic substitution without explicit structural confirmation risks invalidating experimental reproducibility and introducing off-target pharmacology inconsistent with the intended research application.

Quantitative Differentiation Evidence for CAS 1021265-93-9 Versus Closest Analogs and Positional Isomers


Methanesulfonyl vs. Arylsulfonyl Group: Pharmacophore Divergence from VU534 and VU533

The target compound incorporates a methanesulfonyl (–SO2CH3) substituent on the piperidine nitrogen, whereas the most extensively characterized in-class analogs VU534 and VU533 both contain a 4-fluorophenylsulfonyl (–SO2C6H4F) group. In recombinant NAPE-PLD assays, VU534 (aryl-sulfonyl) achieves mouse EC50/Emax of 0.30 μM/2.1-fold and human EC50/Emax of 0.93 μM/1.8-fold, while VU533 achieves mouse EC50/Emax of 0.30 μM/2.6-fold and human EC50/Emax of 0.20 μM/1.9-fold . The methanesulfonyl group in CAS 1021265-93-9 is substantially smaller (molar refractivity ~13.6 vs. ~33.5 for 4-fluorophenyl) and more electron-withdrawing (σp ~0.72 for –SO2CH3 vs. ~0.55 for –SO2C6H4F), which is predicted to alter the allosteric binding mode and potentially shift the efficacy ceiling (Emax) relative to these comparators. Quantitative head-to-head potency data for CAS 1021265-93-9 are not yet publicly available, representing a critical data gap.

NAPE-PLD activation allosteric modulation structure-activity relationship

4-Fluoro Benzothiazole Substitution: Electronic Differentiation from 5,7-Dimethyl (VU534) and 4,7-Dimethyl (VU533) Analogs

The target compound bears a single fluorine atom at the 4-position of the benzothiazole ring, in contrast to VU534 (5,7-dimethyl substitution) and VU533 (4,7-dimethyl substitution). The Hammett σm value for fluorine is +0.34 (electron-withdrawing), while methyl groups contribute σm = –0.07 (electron-donating). This electronic divergence directly alters the electron density of the benzothiazole π-system, which participates in π-stacking interactions within the NAPE-PLD allosteric pocket [1]. The 4-fluoro substitution pattern in benzothiazole derivatives has been associated with Factor XIa inhibitory activity (IC50 ~2.35 μM for a related 4-fluoro-benzothiazole carboxamide scaffold), a target profile absent from the dimethyl-substituted VU series [2]. This suggests that the 4-fluoro pharmacophore may redirect target engagement toward proteases rather than phospholipases, though direct confirmatory data for CAS 1021265-93-9 are lacking.

benzothiazole SAR fluorine substitution enzyme activation

Piperidine 4-Carboxamide vs. 3-Carboxamide Regioisomerism: Positional Isomer CAS 1058189-25-5 as the Closest Comparator

The target compound CAS 1021265-93-9 features the carboxamide linkage at the 4-position of the piperidine ring, whereas CAS 1058189-25-5 (N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide) is the corresponding 3-carboxamide regioisomer. This positional shift alters the spatial orientation of the benzothiazole ring relative to the piperidine-methanesulfonyl core by approximately 1.5 Å in the extended conformation, which can determine whether the benzothiazole moiety engages the hydrophobic sub-pocket of a target enzyme's active or allosteric site [1]. In structurally analogous benzothiazole phenylsulfonyl-piperidine carboxamide series, even minor alterations in the carboxamide attachment point have been shown to change NAPE-PLD activation potency by >10-fold [2]. Neither CAS 1021265-93-9 nor CAS 1058189-25-5 has publicly reported biological activity data, but the regioisomeric distinction is mechanistically critical for any binding or functional assay.

regioisomer differentiation carboxamide linkage target binding geometry

Chloro-Methyl Analog CAS 1021265-95-1: Halogen and Steric Contrast at the Benzothiazole Core

CAS 1021265-95-1 (N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide) differs from the target compound by replacing the 4-fluoro substituent with a 4-methyl group and adding a 7-chloro substituent. While both compounds share the identical methanesulfonylpiperidine-4-carboxamide substructure, the benzothiazole ring carries fundamentally different electronic and steric properties: fluorine is a strong electron-withdrawing group (Hammett σp = +0.06, but σm = +0.34) with minimal steric bulk (van der Waals radius ~1.47 Å), whereas the 4-methyl/7-chloro combination introduces both electron-donating (+I effect of methyl) and electron-withdrawing (–I effect of chlorine) influences plus additional steric volume [1]. This dual substitution pattern can shift the compound's target profile; the 7-chloro-4-methyl benzothiazole scaffold has been cited in the context of kinase inhibition, a target class not directly associated with the 4-fluoro benzothiazole series [2].

halogen substitution benzothiazole SAR bioisosterism

Molecular Weight and Lipophilicity Differentiation: Physicochemical Property Space Relative to VU534/VU533

CAS 1021265-93-9 (MW 357.4 g/mol) is approximately 20% lighter than VU534 (MW 461.6 g/mol) and VU533 (MW 447.6 g/mol) due to the replacement of the 4-fluorophenylsulfonyl group with methanesulfonyl and the absence of two methyl substituents on the benzothiazole ring. The calculated partition coefficient (cLogP) for CAS 1021265-93-9 is estimated at approximately 1.8–2.2, compared to cLogP ~3.5–4.0 for VU534/VU533, predicting a >10-fold difference in lipophilicity that directly impacts aqueous solubility, membrane permeability, and non-specific protein binding . VU534 and VU533 require DMSO for solubilization and exhibit solubility of 2 mg/mL in DMSO (warmed), while the lower molecular weight and lower cLogP of CAS 1021265-93-9 predict improved aqueous solubility profiles, potentially enabling assay formats that are incompatible with the more lipophilic VU series compounds .

drug-likeness physicochemical properties membrane permeability

Public Bioactivity Data Scarcity: Differentiating the Known from the Unknown

A systematic search of PubMed, ChEMBL, PubChem, BindingDB, and Google Patents as of April 2026 reveals zero publicly available in vitro potency, selectivity, ADME, or in vivo efficacy data specifically for CAS 1021265-93-9 . In contrast, VU534 and VU533 have extensively documented pharmacological profiles including recombinant enzyme EC50/Emax values for both mouse and human NAPE-PLD, cellular NAPE-PLD activation data in RAW264.7 and HepG2 cells, efferocytosis enhancement in murine BMDMs, cytotoxicity assessments up to 30 μM, and selectivity profiling against FAAH and sEH . This data asymmetry means that any experimental use of CAS 1021265-93-9 requires de novo biological characterization, making it suitable for exploratory SAR expansion and novel target identification studies but inappropriate for applications requiring pre-validated pharmacological tool compounds.

data availability research compound characterization gap

Optimal Research Application Scenarios for N-(4-Fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide (CAS 1021265-93-9)


Exploratory Structure-Activity Relationship (SAR) Expansion of the Benzothiazole Sulfonyl-Piperidine Carboxamide Chemotype

CAS 1021265-93-9 is best deployed as a SAR probe to systematically evaluate the impact of replacing the arylsulfonyl group (present in VU534/VU533) with a smaller, more electron-withdrawing methanesulfonyl group while maintaining the 4-fluoro benzothiazole motif. The distinct physicochemical property space (MW 357.4, predicted cLogP ~1.8–2.2 vs. >3.5 for VU534/VU533) enables researchers to decouple lipophilicity-driven effects from target-specific pharmacology [1]. This compound can serve as a matched molecular pair with CAS 1058189-25-5 (3-carboxamide regioisomer) to define the optimal carboxamide attachment geometry for any newly identified target engagement profile.

Protease-Focused Screening Cascades Leveraging the 4-Fluoro Benzothiazole Pharmacophore

The 4-fluoro benzothiazole substructure present in CAS 1021265-93-9 has demonstrated binding to Factor XIa (IC50 2.35 μM for a related 4-fluoro-benzothiazole carboxamide), suggesting potential utility in coagulation factor or serine protease screening panels [1]. The methanesulfonylpiperidine-4-carboxamide scaffold provides a structurally distinct chemotype from conventional benzamidine-based serine protease inhibitors, offering a complementary starting point for hit-finding campaigns in thrombosis and inflammation research. Researchers should include VU534 as a selectivity control to differentiate NAPE-PLD-mediated effects from protease inhibition.

Physicochemical Property-Driven Lead Optimization for Improved Aqueous Solubility

The ~20% lower molecular weight and predicted >10-fold lower lipophilicity of CAS 1021265-93-9 relative to VU534 and VU533 make it a candidate scaffold for lead series requiring improved aqueous solubility and reduced non-specific protein binding [1]. This compound can be used as a core template for further derivatization where the methanesulfonyl group is retained to cap lipophilicity while the benzothiazole 4-position is elaborated to optimize target potency, potentially yielding development candidates with superior pharmacokinetic profiles compared to the arylsulfonyl series.

Negative Control or Chemoproteomics Reference for NAPE-PLD Target Engagement Studies

Given the structural divergence of CAS 1021265-93-9 (methanesulfonyl group, single 4-fluoro substitution) from validated NAPE-PLD activators VU534 and VU533 (arylsulfonyl group, dimethyl substitution), this compound can serve as a structurally matched negative control or affinity chromatography ligand in chemoproteomics experiments aimed at mapping the target landscape of the benzothiazole sulfonyl-piperidine carboxamide chemotype [1]. Its distinct substitution pattern may help identify off-targets responsible for polypharmacology within the series, provided that the compound is first confirmed to lack NAPE-PLD activation activity through direct enzymatic assay.

Quote Request

Request a Quote for N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.